2,3,4-Trifluoro-5-(triethylsilyl)pyridine
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Overview
Description
2,3,4-Trifluoro-5-(triethylsilyl)pyridine is a fluorinated pyridine derivative. The presence of fluorine atoms in the pyridine ring significantly alters its chemical properties, making it a valuable compound in various fields of research and industry. The triethylsilyl group further enhances its reactivity and stability, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the fluorination of pyridine derivatives using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The triethylsilyl group can be introduced via a silylation reaction using triethylsilyl chloride in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of 2,3,4-Trifluoro-5-(triethylsilyl)pyridine may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2,3,4-Trifluoro-5-(triethylsilyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, often facilitated by catalysts such as palladium or platinum.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2,3,4-Trifluoro-5-(triethylsilyl)pyridine has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3,4-Trifluoro-5-(triethylsilyl)pyridine involves its interaction with various molecular targets. The fluorine atoms enhance its ability to form strong hydrogen bonds and interact with biological macromolecules. The triethylsilyl group increases its lipophilicity, facilitating its passage through cell membranes . These properties make it a valuable tool in medicinal chemistry for modulating the activity of target proteins and enzymes .
Comparison with Similar Compounds
Similar Compounds
- 2,3,4,6-Tetrafluoro-5-(triethylsilyl)pyridine
- 2-Bromo-3,4,6-trifluoro-5-(triethylsilyl)pyridine
- 2,3,5-Trifluoropyridine-4-carboxylic acid
Uniqueness
2,3,4-Trifluoro-5-(triethylsilyl)pyridine is unique due to the specific positioning of the fluorine atoms and the triethylsilyl group. This configuration imparts distinct chemical and physical properties, such as increased stability and reactivity, compared to other fluorinated pyridines . Its versatility in various chemical reactions and applications in different fields further highlights its uniqueness .
Properties
CAS No. |
851179-08-3 |
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Molecular Formula |
C11H16F3NSi |
Molecular Weight |
247.33 g/mol |
IUPAC Name |
triethyl-(4,5,6-trifluoropyridin-3-yl)silane |
InChI |
InChI=1S/C11H16F3NSi/c1-4-16(5-2,6-3)8-7-15-11(14)10(13)9(8)12/h7H,4-6H2,1-3H3 |
InChI Key |
TVKBQBYSMCHNHF-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)C1=CN=C(C(=C1F)F)F |
Origin of Product |
United States |
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